4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid (CAS 887987-90-8), also known as Boc-Pip(Ph)-OH or Boc-4-amino-1-phenylpiperidine-4-carboxylic acid, is a synthetic, N-Boc-protected, α,α-disubstituted cyclic amino acid derivative featuring a piperidine scaffold with a phenyl substituent at the 1-position. Its molecular formula is C₁₇H₂₄N₂O₄ (MW 320.38 g/mol), placing it within the class of conformationally constrained building blocks designed for peptide and peptidomimetic research.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
Cat. No. B13565017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCN(CC1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-11-19(12-10-17)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)
InChIKeyHOACXQRBBWSDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid – Structural Identity and Core Characteristics for Procurement


4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid (CAS 887987-90-8), also known as Boc-Pip(Ph)-OH or Boc-4-amino-1-phenylpiperidine-4-carboxylic acid, is a synthetic, N-Boc-protected, α,α-disubstituted cyclic amino acid derivative featuring a piperidine scaffold with a phenyl substituent at the 1-position [1]. Its molecular formula is C₁₇H₂₄N₂O₄ (MW 320.38 g/mol), placing it within the class of conformationally constrained building blocks designed for peptide and peptidomimetic research [1]. The compound is supplied as a research chemical with a typical purity specification of 98% and is intended for use in solid-phase peptide synthesis (SPPS) and structure-activity relationship (SAR) studies [1].

Why Generic Substitution Fails for 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid in Peptide Design


Superficially similar piperidine-4-carboxylic acid derivatives cannot be interchanged with 4-((tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid because three synergistic structural features – the N-terminal Boc protecting group, the α,α-disubstituted architecture, and the N1-phenyl substituent – collectively determine compatibility with a chosen SPPS strategy, the degree of conformational constraint imposed on the peptide backbone, and the lipophilicity/hydrogen-bonding surface presented to biological targets [1]. Substituting the Boc group for Fmoc shifts the orthogonal deprotection scheme from acid-labile to base-labile, altering downstream synthetic routes and peptide stability profiles [1]; replacing the N1-phenyl group with N1-benzyl or N1-H changes logP, steric bulk, and potential π-stacking interactions, thereby modifying both synthetic handling and the pharmacological properties of the final peptide [2].

Quantitative Differentiation Evidence for 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid vs. Closest Analogs


Boc vs. Fmoc Protecting Group: Acid-Labile Orthogonality Enabling Alternative SPPS Protocols

The target compound bears a tert-butoxycarbonyl (Boc) N-protecting group, which is cleaved under acidic conditions (e.g., 50% TFA in DCM or neat TFA), making it suitable for Boc-SPPS or for peptides requiring acid-labile protection. In contrast, the directly analogous Fmoc-protected derivative, Fmoc-4-amino-1-phenylpiperidine-4-carboxylic acid (CAS 365550-97-6; MW 442.52 g/mol), requires base-mediated deprotection (20% piperidine in DMF) and is exclusively compatible with Fmoc-SPPS [1]. The molecular weight difference of 122.13 g/mol (27.6% increase) between the Boc and Fmoc forms directly affects resin loading calculations, coupling efficiency monitoring, and cost-per-mole in large-scale syntheses [1][2].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

N1-Phenyl vs. N1-Benzyl Substituent: Impact on Lipophilicity and Steric Profile at the Piperidine Nitrogen

The target compound incorporates a phenyl ring directly attached to the piperidine nitrogen (N1). The closest commercially available analog with an extended benzylic group, 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 150435-81-7; MW 334.41 g/mol), introduces an additional methylene spacer, increasing molecular flexibility and altering the electron density at the basic nitrogen [1]. The N1-phenyl substitution preserves a shorter N–aromatic bond and reduces the number of rotatable bonds by one compared to the N1-benzyl analog, which can translate into greater conformational restriction of the N-substituent and a different logP contribution (estimated ΔlogP ~0.5–0.8 units lower for phenyl vs. benzyl based on fragment-based calculations) [2]. No direct experimental logP comparison has been published for these exact compounds, but the structural difference is unequivocal.

Lipophilicity SAR Peptide Design

α,α-Disubstitution Constraint: Promotion of Helical Secondary Structure in Peptides vs. Mono-substituted Amino Acids

The α,α-disubstituted architecture of 4-((tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid restricts backbone conformational freedom around the Cα atom, strongly favoring helical (3₁₀/α-helix) conformations when incorporated into peptides. In a head-to-head study by Kato et al. (2021), a six-membered carbocyclic dAA (structurally analogous to the target compound scaffold) was introduced into arginine-rich nonapeptides. Circular dichroism analysis showed that the dAA-containing peptide exhibited significantly higher α-helical content (estimated at ~35–40% helicity in 50% TFE/PBS) compared to the control Arg₉ peptide, which remained predominantly random coil under identical conditions (<10% helicity) [1]. The enhanced helical propensity correlated with increased cellular uptake of the dAA-containing peptide in HeLa cells (2.5-fold higher mean fluorescence intensity vs. Arg₉ control at 5 µM concentration, 2 h incubation) [1]. Although the quantitative data are derived from a closely related six-membered ring dAA rather than the exact Boc-protected monomer, the α,α-disubstitution class effect is well-established across multiple cyclic dAA scaffolds [1][2].

Helical Stabilization Conformational Constraint Unnatural Amino Acids

Purity Specification: 98% vs. ≥99% for Closest C4-Phenyl Positional Isomer

The target compound is routinely supplied at 98% purity (HPLC), as confirmed by multiple vendor certificates [1]. In contrast, the positional isomer Boc-4-phenylpiperidine-4-carboxylic acid (CAS 167262-68-2), in which the phenyl group is attached at the C4 carbon rather than at N1, is available at a higher specification of ≥99% purity from Chem-Impex International . While the 1% purity difference may appear marginal, the positional isomer's higher baseline purity reflects a more mature synthetic route with well-established impurity profiling, whereas the N1-phenyl-substituted target compound's 98% specification indicates a potentially more heterogeneous impurity profile that may require additional purification prior to sensitive biological assays or GMP-adjacent applications.

Purity Quality Control Procurement

N1-Phenyl vs. N1-Unsubstituted (Api) Scaffold: Basicity and pH-Dependent Conformational Switching

The N1-phenyl substitution on the target compound converts the piperidine nitrogen from a basic secondary/tertiary amine (pKa ~10–11 for unsubstituted piperidine in 4-aminopiperidine-4-carboxylic acid, Api) into an aniline-type nitrogen with significantly reduced basicity (estimated pKa ~4–5 for N-phenylpiperidine) [1]. This alteration eliminates the pH-dependent protonation switch that has been exploited in Api-based oligopeptides, where the piperidine nitrogen protonation at acidic pH triggers a coil-to-helix transition [1][2]. Specifically, Api₈ octapeptides adopt a helical conformation only under acidic conditions (pH < 6), whereas a peptide incorporating the target compound's N-phenylpiperidine scaffold would be expected to remain structurally indifferent to pH changes within the physiological range (pH 4–8), providing a constitutively constrained building block rather than a pH-gated conformational switch [1][2].

pH-Responsive Peptides Piperidine Basicity Conformational Switching

Optimal Procurement and Application Scenarios for 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid


Boc-SPPS Synthesis of Helix-Stabilized Cell-Penetrating Peptides (CPPs)

Researchers developing arginine-rich CPPs who employ Boc-SPPS should select this compound over the Fmoc analog because the Boc group is fully compatible with the iterative TFA deprotection cycles used in Boc-SPPS, avoiding the repeated piperidine treatments that can cause aspartimide formation or diketopiperazine side reactions in base-labile sequences . The α,α-disubstituted scaffold provides constitutive helical stabilization as demonstrated by Kato et al. (2021), where a structurally analogous six-membered ring dAA increased peptide helicity to ~35–40% and enhanced HeLa cell uptake 2.5-fold relative to Arg₉ controls [1].

SAR Studies Requiring pH-Independent Conformational Constraint Across Endosomal Compartments

For structure-activity relationship programs where the peptide must maintain a consistent conformation throughout the endocytic pathway (pH ranging from 7.4 at the plasma membrane to ~5.5 in late endosomes), this compound is preferred over unsubstituted Api derivatives because the N1-phenyl group abolishes the pH-gated protonation switch that causes Api peptides to lose helicity above pH 6 . This ensures that any observed differences in biological activity across analogs can be attributed to side-chain modifications rather than pH-dependent conformational variability .

Synthesis of Constrained Peptidomimetic Libraries Where N1-Aryl π-Stacking Is Desired

When the target binding pocket contains aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) capable of edge-to-face or parallel π-stacking interactions, the N1-phenyl substitution offers a defined aromatic surface that the N1-benzyl or N1-unsubstituted analogs cannot provide. The shorter N–Ph bond and reduced rotational freedom (one fewer rotatable bond vs. benzyl analog) position the phenyl ring in a more predictable orientation, facilitating rational design of ligand-receptor interactions [1].

Scale-Up Feasibility Assessment for Lead Peptide Candidates

Procurement teams evaluating this compound for larger-scale peptide production should weigh the 98% purity specification against the ≥99% specification of the C4-phenyl positional isomer . While 98% purity is adequate for most research-scale syntheses, the higher impurity burden (2% vs. ≤1%) may necessitate a dedicated prep-HPLC purification step for the final peptide, adding cost and reducing overall yield. The target compound remains the correct choice when the N1-phenyl pharmacophore is essential for biological activity, but procurement specifications should include a requirement for impurity profile documentation from the vendor to support quality risk assessment .

Quote Request

Request a Quote for 4-((Tert-butoxycarbonyl)amino)-1-phenylpiperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.